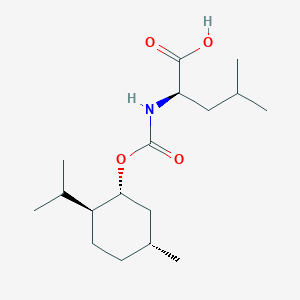
2-(2,6-Dichlorophenoxy)-N,N-dimethylpropylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dichlorophenoxy)-N,N-dimethylpropylamine is an organic compound that belongs to the class of phenoxyamines It is characterized by the presence of a dichlorophenoxy group attached to a dimethylpropylamine moiety
Métodos De Preparación
The synthesis of 2-(2,6-Dichlorophenoxy)-N,N-dimethylpropylamine can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dichlorophenol with N,N-dimethylpropylamine under controlled conditions. The reaction typically requires the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. Industrial production methods may involve continuous flow synthesis techniques to optimize yield and purity .
Análisis De Reacciones Químicas
2-(2,6-Dichlorophenoxy)-N,N-dimethylpropylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
2-(2,6-Dichlorophenoxy)-N,N-dimethylpropylamine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2,6-Dichlorophenoxy)-N,N-dimethylpropylamine involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but it is believed to exert its effects through the modulation of signaling pathways and enzyme activity .
Comparación Con Compuestos Similares
2-(2,6-Dichlorophenoxy)-N,N-dimethylpropylamine can be compared with other similar compounds, such as:
2,6-Dichlorophenol: A related compound with similar structural features but different chemical properties and applications.
2-(2,6-Dichlorophenoxy)-N-phenylacetamide: Another compound with a phenoxy group, used in different research and industrial applications.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
22196-56-1 |
|---|---|
Fórmula molecular |
C11H15Cl2NO |
Peso molecular |
248.15 g/mol |
Nombre IUPAC |
2-(2,6-dichlorophenoxy)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C11H15Cl2NO/c1-8(7-14(2)3)15-11-9(12)5-4-6-10(11)13/h4-6,8H,7H2,1-3H3 |
Clave InChI |
SHZBVFVCCZJDIQ-UHFFFAOYSA-N |
SMILES canónico |
CC(CN(C)C)OC1=C(C=CC=C1Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


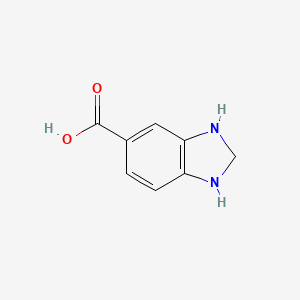
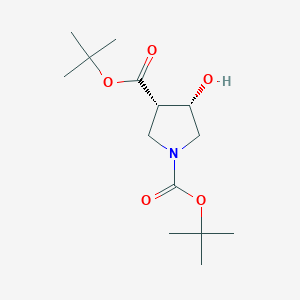
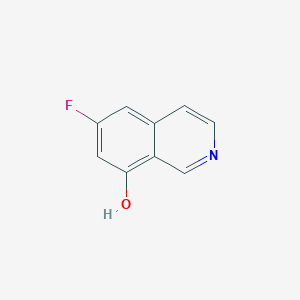
![Methyl 2-methyl-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B12816201.png)
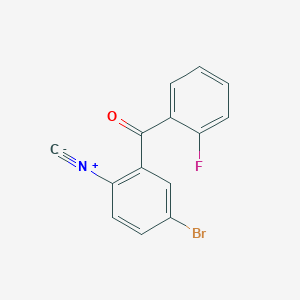
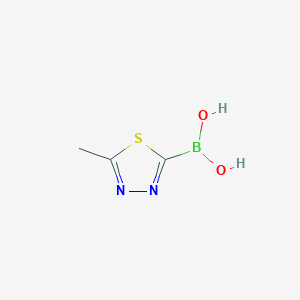
![(5-Methyl-1H-benzo[d]imidazol-6-yl)methanamine](/img/structure/B12816227.png)
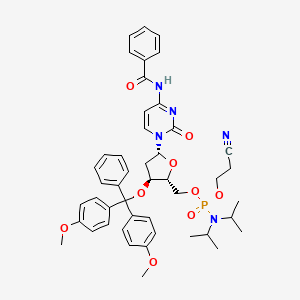
![Tert-butyl (5S,9S)-9-phenyl-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B12816236.png)

![8-Bromo-3-methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12816241.png)
![2-(Tert-butoxycarbonylamino)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B12816261.png)
![2-Azabicyclo[2.1.1]hexane-1-carbonitrile hydrochloride](/img/structure/B12816271.png)
